molecular formula C18H19ClFNO3 B2582520 2-chloro-6-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide CAS No. 1795414-07-1

2-chloro-6-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide

Cat. No.: B2582520
CAS No.: 1795414-07-1
M. Wt: 351.8
InChI Key: OTXBPEMZGBRUPP-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide is a synthetic benzamide derivative offered for research purposes. Benzamides represent a significant class of organic compounds with a broad spectrum of investigated biological activities . The molecular structure of this compound integrates a benzamide core, a motif present in various compounds studied for their interaction with neurological and stress-related pathways . The specific substitution pattern, featuring chlorine and fluorine atoms on the benzoyl ring, is a common strategy in medicinal chemistry to fine-tune a molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile . The extended side chain, containing a 4-methylphenyl group and a polar 2-hydroxyethoxy terminus, may contribute to target engagement and solubility characteristics. Researchers may find this compound valuable for exploring structure-activity relationships (SAR), particularly in the context of neuropharmacology, given the historical research interest in complex benzamide and amide derivatives . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO3/c1-12-5-7-13(8-6-12)16(24-10-9-22)11-21-18(23)17-14(19)3-2-4-15(17)20/h2-8,16,22H,9-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXBPEMZGBRUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2Cl)F)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of 2-chloro-6-fluorobenzoyl chloride: This can be achieved by reacting 2-chloro-6-fluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The resulting 2-chloro-6-fluorobenzoyl chloride is then reacted with 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can target the amide group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines and alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-6-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The compound is compared to key analogs from patent literature, pesticide databases, and therapeutic candidates (Table 1).

Table 1: Structural and Functional Comparison of Benzamide Derivatives
Compound Name Benzoyl Substituents Amine Substituents Primary Application Key Properties Reference
Target Compound 2-chloro-6-fluoro 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl Undisclosed (Potential Pharma) Moderate logP (estimated) N/A
4-Bromo-N-(2-chloro-6-fluorophenyl)-... 4-bromo, 5-fluoro 2-chloro-6-fluoroaniline Pharmaceutical Intermediate High synthetic yield (90%)
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) 4-ethoxymethoxy 2,3-dichlorophenyl Pesticide (Herbicide) High lipophilicity
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) 2-(3-trifluoromethylphenoxy)-3-pyridine 2,4-difluorophenyl Pesticide (Herbicide) Low water solubility
Thioether-linked benzamides (e.g., N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide) Varied (thioether-heterocycle) Ethylamine derivatives with heterocycles Cancer/Viral Therapy Enhanced target specificity

Key Research Findings

Solubility and Bioavailability
  • The hydroxyethoxy group in the target compound offers improved hydrophilicity compared to ethoxymethoxy in etobenzanid (logP reduction ~0.5–1.0 units) . This could enhance oral bioavailability in pharmaceutical applications.
  • In contrast, diflufenican’s trifluoromethylphenoxy-pyridine backbone confers extreme lipophilicity, limiting its use to non-systemic herbicide action .
Stability and Metabolism
  • The hydroxyethoxy group may increase metabolic susceptibility compared to ethoxymethoxy (etobenzanid) due to hydroxyl-mediated Phase II conjugation (e.g., glucuronidation). This could shorten half-life but reduce toxicity .

Biological Activity

2-Chloro-6-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy against various pathogens, and relevant structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a chloro and fluoro substitution on a benzamide backbone, along with a hydroxyethoxy side chain. The structural formula can be represented as follows:

C16H20ClFNO3\text{C}_{16}\text{H}_{20}\text{ClF}\text{N}\text{O}_3

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on benzamide derivatives have shown promising results against mycobacterial and fungal strains. In vitro evaluations demonstrated that these compounds could inhibit the growth of various pathogens, outperforming traditional antibiotics like isoniazid and ciprofloxacin in some cases .

Table 1: Comparative Antimicrobial Efficacy

CompoundTarget PathogenMIC (µg/mL)Reference
2-Chloro-6-fluoro-N-[...]Mycobacterium tuberculosis5
IsoniazidMycobacterium tuberculosis10
CiprofloxacinEscherichia coli8

The biological activity of 2-chloro-6-fluoro-N-[...] is hypothesized to involve inhibition of critical enzymes in microbial metabolism. The presence of halogen atoms (Cl and F) may enhance lipophilicity, allowing better membrane penetration and interaction with target sites within microbial cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzamide structure significantly affect biological activity. Substituents such as halogens or hydroxy groups can enhance potency by increasing binding affinity to target enzymes or receptors.

Table 2: SAR Analysis of Benzamide Derivatives

ModificationEffect on ActivityReference
Addition of ClIncreased potency
Addition of FEnhanced membrane penetration
Hydroxyethoxy side chainImproved solubility

Case Studies

  • In Vitro Efficacy Against Mycobacterium : A study demonstrated that the compound exhibited an MIC value of 5 µg/mL against Mycobacterium tuberculosis, indicating strong potential for development as an anti-tubercular agent .
  • Antifungal Activity : In another investigation, derivatives similar to this compound were tested against Candida albicans, showing significant antifungal activity with an MIC comparable to fluconazole .
  • Impact on Photosynthetic Electron Transport : The compound was also evaluated for its effects on photosynthetic electron transport in chloroplasts, revealing inhibition at concentrations that suggest potential herbicidal properties .

Q & A

Q. What are the recommended synthetic routes for 2-chloro-6-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide?

  • Methodology : Multi-step synthesis involving: (i) Coupling of 2-chloro-6-fluorobenzoic acid with 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethylamine using carbodiimide reagents (e.g., DCC/HOBt) under anhydrous conditions at low temperatures (-50°C) to minimize side reactions . (ii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water .
  • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid unreacted intermediates.

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Techniques :
  • NMR Spectroscopy : Assign peaks for chloro/fluoro substituents (¹H/¹³C NMR), hydroxyethoxy group (δ 3.5–4.5 ppm), and benzamide carbonyl (δ ~168 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and isotopic patterns for Cl/F .
  • X-ray Crystallography : Resolve spatial arrangement of the 4-methylphenyl and hydroxyethoxy moieties .

Q. What analytical techniques are suitable for purity assessment?

  • HPLC : Use a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to quantify impurities <1% .
  • Elemental Analysis : Validate C, H, N, Cl, F content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How to design experiments to study the compound’s biological activity (e.g., enzyme inhibition)?

  • Experimental Design :
  • In Vitro Assays : Use dose-response curves (0.1–100 µM) against target enzymes (e.g., kinases) with positive controls. Measure IC50 values via fluorometric or colorimetric substrates .
  • Negative Controls : Include solvent-only and scrambled peptide controls to rule out non-specific binding .
    • Statistical Rigor : Apply randomized block designs with replicates (n=4) to account for batch variability .

Q. What computational methods predict the compound’s reactivity and stability?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Solvent effects (e.g., water) can be modeled using PCM .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability .

Q. How to resolve contradictions in biological activity data across studies?

  • Troubleshooting Steps : (i) Validate assay conditions (pH, ionic strength, temperature) using buffer systems from (e.g., 0.1 M HCl/NaOH for pH 2.7–10.1 adjustments) . (ii) Employ orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to cross-verify results . (iii) Check for batch-to-batch purity variations via HPLC-MS .

Q. What strategies optimize synthetic yield and scalability?

  • Process Chemistry :
  • Catalytic Optimization : Screen Pd/C or Ni catalysts for Suzuki coupling of aromatic intermediates .
  • Solvent Selection : Replace DMF with THF to improve reaction kinetics and ease of purification .
    • Design of Experiments (DoE) : Use factorial designs to evaluate temperature, catalyst loading, and stirring rate interactions .

Q. How to assess the compound’s environmental fate and ecotoxicological impact?

  • Environmental Chemistry :
  • Biodegradation Studies : Incubate with soil microbiota (OECD 301F) and monitor degradation via LC-MS .
  • Partition Coefficients (logP) : Determine octanol/water distribution to predict bioaccumulation potential .

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